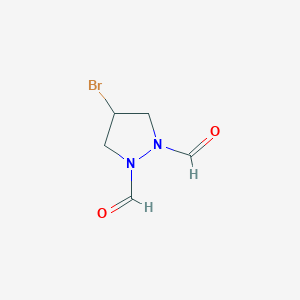

4-Bromopyrazolidine-1,2-dicarbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-Bromopyrazolidine-1,2-dicarbaldehyde and its derivatives involves several organic reactions. One method includes organocatalytic sequential α-amination and Corey-Chaykovsky reaction of aldehydes, leading to the high yield synthesis of 4-hydroxypyrazolidine derivatives with excellent enantio- and diastereoselectivities (Kumar, Venkataramasubramanian, & Sudalai, 2012). Another notable synthesis approach is the novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives through the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one, proving the usefulness of these derivatives as building blocks for synthesizing 2-aminoimidazole alkaloids (Ando & Terashima, 2010).

Molecular Structure Analysis

The molecular structure of compounds related to 4-Bromopyrazolidine-1,2-dicarbaldehyde, such as (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide (4BDBH), has been investigated through single crystal XRD. This reveals that 4BDBH crystallizes in the monoclinic system with space group P21/c, stabilized by a combination of intramolecular and intermolecular hydrogen bonds, and other interactions (Arunagiri, Anitha, Subashini, & Selvakumar, 2018).

Chemical Reactions and Properties

4-Bromopyrazolidine-1,2-dicarbaldehyde participates in various chemical reactions, including the one-pot acid-promoted synthesis of 6-aminopyrazolopyrimidines, demonstrating the versatility of pyrazolidine derivatives in synthesizing heterocyclic compounds (Tseng, Tsai, Li, & Wong, 2019). Additionally, the catalytic asymmetric synthesis of 4-nitropyrazolidines illustrates access to optically active triamines, showcasing the potential of 4-Bromopyrazolidine-1,2-dicarbaldehyde derivatives in asymmetric synthesis (Lykke, Carlsen, Rambo, & Jørgensen, 2014).

Physical Properties Analysis

The physical properties of 4-Bromopyrazolidine-1,2-dicarbaldehyde derivatives are deeply influenced by their molecular structure. For instance, the crystal structures of two 4-bromopyrazole derivatives highlight the importance of N-H…N intermolecular hydrogen bonds in forming a three-dimensional network, affecting their solubility, melting point, and other physical properties (Foces-Foces, Llamas-Saiz, & Elguero, 1999).

科学研究应用

-

Organic Chemistry and Photocatalysis

- A research article discusses the use of 4,7-Diarylbenzo[c][1,2,5]thiadiazoles as fluorophores and visible light organophotocatalysts. While not directly related to “4-Bromopyrazolidine-1,2-dicarbaldehyde”, it does involve the synthesis and application of a library of 26 D–A compounds based on the BTZ group. The photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron deficient heteroarenes as a test reaction under both batch and continuous flow conditions.

- The specific methods of application or experimental procedures are not detailed in the snippet, but the full article may provide more information.

-

Pharmaceutical Chemistry

- A study discusses the discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. These compounds were designed and synthesized as novel CDK2 targeting compounds. The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds.

- The specific methods of application or experimental procedures are not detailed in the snippet, but the full article may provide more information.

-

Chemical Synthesis

- A Chinese source provides some information about the chemical properties of “4-Bromopyrazolidine-1,2-dicarbaldehyde”, including its molecular formula and weight, but does not provide specific applications. It’s possible that this compound could be used in various chemical synthesis processes, given its structure and reactivity.

-

Cancer Treatment

- A research article discusses the discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. These compounds were designed and synthesized as novel CDK2 targeting compounds. The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds. Results revealed that most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively).

-

Polymers and Electronics

- A study discusses the use of polycarbazole and its derivatives in the field of electronics. While not directly related to “4-Bromopyrazolidine-1,2-dicarbaldehyde”, it does involve the synthesis and application of similar compounds. The homo and copolymers of 2,7-carbazole based polymers, when deposited on silane/plane, treated Si or SiO 2 substrates show hole mobility of 1.4 cm 2 v −1 s −1 at a temperature of 558 0 C. Whereas annealing at a temperature of 120 0 C considerably increases the hole carrier mobility value up to 2.2 cm 2 v −1 s −1 .

-

Chemical Synthesis

- A Chinese source provides some information about the chemical properties of “4-Bromopyrazolidine-1,2-dicarbaldehyde”, including its molecular formula and weight, but does not provide specific applications. It’s possible that this compound could be used in various chemical synthesis processes, given its structure and reactivity.

-

Cancer Treatment

- A research article discusses the discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. These compounds were designed and synthesized as novel CDK2 targeting compounds. The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds. Results revealed that most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively).

-

Polymers and Electronics

- A study discusses the use of polycarbazole and its derivatives in the field of electronics. While not directly related to “4-Bromopyrazolidine-1,2-dicarbaldehyde”, it does involve the synthesis and application of similar compounds. The homo and copolymers of 2,7-carbazole based polymers, when deposited on silane/plane, treated Si or SiO 2 substrates show hole mobility of 1.4 cm 2 v −1 s −1 at a temperature of 558 0 C. Whereas annealing at a temperature of 120 0 C considerably increases the hole carrier mobility value up to 2.2 cm 2 v −1 s −1 .

安全和危害

未来方向

属性

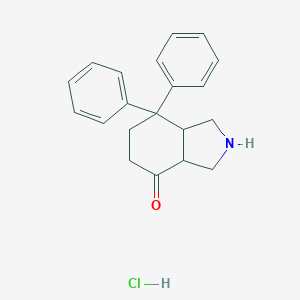

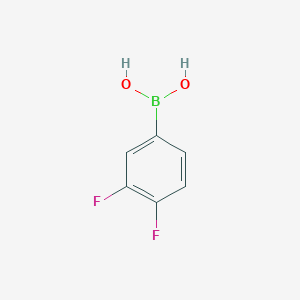

IUPAC Name |

4-bromopyrazolidine-1,2-dicarbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O2/c6-5-1-7(3-9)8(2-5)4-10/h3-5H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIXOFPRKPPCBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(N1C=O)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363221 |

Source

|

| Record name | 4-bromopyrazolidine-1,2-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromopyrazolidine-1,2-dicarbaldehyde | |

CAS RN |

162887-23-2 |

Source

|

| Record name | 4-bromopyrazolidine-1,2-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N6-(2,5-Dimethoxy-benzyl)-N6-methyl-pyrido[2,3-D]pyrimidine-2,4,6-triamine](/img/structure/B64154.png)

![Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B64165.png)

![tert-butyl N-[(3-hydroxyphenyl)methylamino]carbamate](/img/structure/B64170.png)

![4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B64175.png)

![3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B64184.png)